molecular formula C20H17ClN4O2S B253899 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

货号 B253899
分子量: 412.9 g/mol
InChI 键: LSSWLEAURMYRIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy. PD0325901 has been extensively studied for its potential as an anti-cancer agent, and

作用机制

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile targets the MAPK pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate the downstream effector proteins ERK1 and ERK2. Inhibition of MEK1/2 by this compound leads to decreased activation of ERK1/2, which in turn leads to decreased cell proliferation, increased apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity in obese mice, suggesting a potential role in the treatment of type 2 diabetes. This compound has also been shown to have neuroprotective effects in preclinical models of Parkinson's disease and Alzheimer's disease, suggesting a potential role in the treatment of neurodegenerative disorders.

实验室实验的优点和局限性

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and improving overall survival. However, there are also limitations to its use in lab experiments. This compound has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, its efficacy may be limited by the development of resistance in cancer cells over time.

未来方向

There are several potential future directions for the study of 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. This compound has been shown to synergize with other inhibitors, such as PI3K inhibitors, in preclinical models of cancer. Another area of focus is the development of biomarkers that can predict response to this compound therapy. Finally, there is ongoing research into the development of next-generation MEK inhibitors that may have improved efficacy and fewer off-target effects.

合成方法

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline to form 4-(4-chlorophenyl)-2,5-dimethoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to yield 4-(4-chlorophenyl)-2,5-dimethoxy-N-methylsulfonamide. The final step involves the reaction of this intermediate with 2-cyano-6-aminopyrimidine to form this compound.

科学研究应用

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. This compound has been tested in preclinical models of various cancers, including melanoma, pancreatic cancer, and colorectal cancer, and has shown promising results in inhibiting tumor growth and improving overall survival.

属性

分子式

C20H17ClN4O2S

分子量

412.9 g/mol

IUPAC 名称

4-(4-chlorophenyl)-6-(2,5-dimethoxyanilino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H17ClN4O2S/c1-26-14-8-9-17(27-2)16(10-14)23-19-15(11-22)18(24-20(25-19)28-3)12-4-6-13(21)7-5-12/h4-10H,1-3H3,(H,23,24,25)

InChI 键

LSSWLEAURMYRIL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

规范 SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。